REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[CH:4]1([NH:10][CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.[O-]Cl.[Na+].C([O-])(O)=O.[Na+].C([O-])([O-])=O.[Na+].[Na+].[C:31](=[S:33])=[S:32]>O.C(Cl)(Cl)(Cl)Cl>[CH3:1][N:2]([C:31]([S:33][N:10]([CH:4]1[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]1)[CH:11]1[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]1)=[S:32])[CH3:3] |f:2.3,4.5,6.7.8|
|
Name
|
solution
|
Quantity
|
39.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
36.2 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)NC1CCCCC1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.22 mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 15 minutes at 10° to 15° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to 20° C.
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
STIRRING
|
Details
|
The mix was stirred for 40 minutes at a temperature of about 32°-35° C
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
the non-aqueous phase separated out
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The carbon tetrachloride was then evaporated off
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)C(=S)SN(C1CCCCC1)C2CCCCC2
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |